methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 7-methoxy-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 3-hydroxy-7-methoxy-1H-indene-1-carboxylate
Uniqueness
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of both hydroxyl and methoxy groups on the indene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-3-4-7-9(13)6-8(11(7)10)12(14)16-2/h3-5,8-9,13H,6H2,1-2H3 |
InChI Key |
HHKLCWHLOYYTBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2O)C(=O)OC |
Origin of Product |
United States |
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